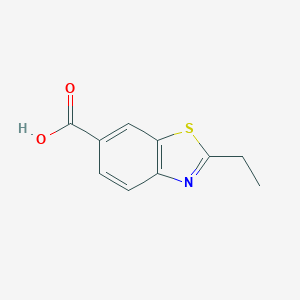

2-Ethyl-1,3-benzothiazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

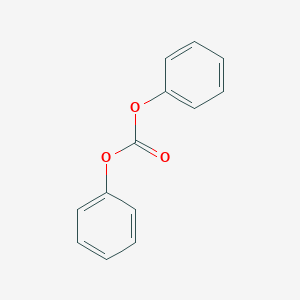

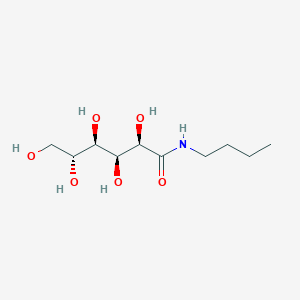

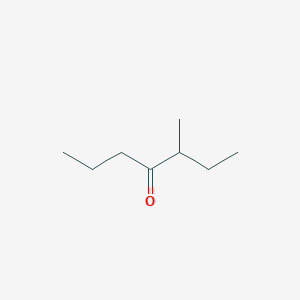

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The ethyl group at the 2-position and the carboxylic acid group at the 6-position are indicative of potential reactivity and functional group transformations that can be applied in various synthetic applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of benzotriazole intermediates. For instance, 1-[2-Arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones can be cyclized to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines, respectively . Additionally, ethyl (benzothiazol-2-ylsulfonyl)acetate serves as a precursor for malonic ester-type syntheses of carboxylic acids and esters, showcasing the versatility of benzothiazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using spectroscopic methods such as FTIR and NMR, as well as X-ray diffraction. Density functional theory (DFT) calculations can be used to optimize the molecular geometry and predict vibrational assignments and chemical shifts, which are often in good agreement with experimental data . The molecular electrostatic potential (MEP) map can reveal sites of hydrogen bonding and other interactions within the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including photoarylation-photoisomerization, which leads to the synthesis of compounds with photophysical properties and singlet oxygen activation capabilities . The reactivity of the benzothiazole moiety can be exploited to create a wide range of compounds, such as ethyl 2-arylaminoimidazo[2,1-b]benzothiazole-3-carboxylates, through reactions with arylaminoisoxazolones . Furthermore, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can yield various substituted phenyl-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzothiazole ring can affect the compound's solubility, melting point, and reactivity. The photophysical properties of these compounds, such as absorption and fluorescence, are determined by their electronic transitions and can be studied using UV-Vis and fluorescence spectroscopy . The hydrogen bonding capabilities of benzothiazole derivatives, as evidenced by their crystal structures, play a significant role in their solid-state properties and potential applications in materials science .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research by Abignente et al. (1983) investigated the synthesis of various compounds including derivatives of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates, leading to the creation of acids including 2-ethyl-1,3-benzothiazole-6-carboxylic acid. These compounds were evaluated for their anti-inflammatory, analgesic, and antipyretic activities, as well as ulcerogenic potential (Abignente et al., 1983).

Synthesis of Novel Compounds

Chavan and Pai (2007) synthesized a variety of compounds including 2-ethyl-1,3-benzothiazole-6-carboxylic acid. Their study involved the synthesis of N-substituted-3-chloro-2-azetidinones from this acid, which were then screened for antibacterial activity against various microorganisms and antifungal activity against different fungal species (Chavan & Pai, 2007).

Synthesis of Benzothiazole Derivatives

Shafi, Rajesh, and Senthilkumar (2021) reported the synthesis of benzothiazole derivatives including 2-ethyl-1,3-benzothiazole-6-carboxylic acid. They focused on creating ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylates, examining their chemical structures and biological properties, particularly their antimicrobial activity (Shafi, Rajesh, & Senthilkumar, 2021).

Application in Synthesis of Carboxylic Acids and Esters

Hussein and McGeary (2014) used ethyl (benzothiazol-2-ylsulfonyl)acetate, a compound related to 2-ethyl-1,3-benzothiazole-6-carboxylic acid, for malonic ester-type syntheses of carboxylic acids and esters. Their study demonstrated a new methodology for synthesizing substituted carboxylic acids, showcasing the versatility of benzothiazole derivatives in organic synthesis (Hussein & McGeary, 2014).

Mechanism of Action

Target of Action

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . . This suggests that 2-Ethyl-1,3-benzothiazole-6-carboxylic acid may have similar targets.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, including inhibition of key enzymes and interference with cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been shown to affect various pathways, including those involved in the synthesis of benzothiazoles .

Result of Action

Benzothiazole derivatives have been shown to have various biological activities, including antibacterial effects .

properties

IUPAC Name |

2-ethyl-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVINKDREZDAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597746 |

Source

|

| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17142-85-7 |

Source

|

| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)